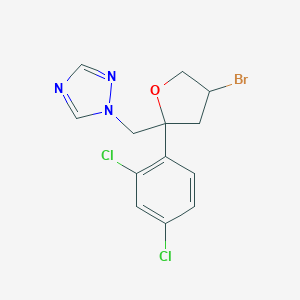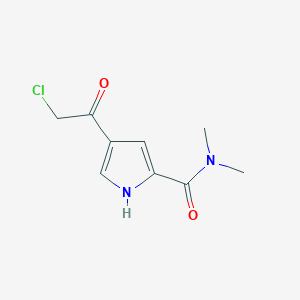
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as CACP, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, without affecting other enzymes or proteins. This specificity makes this compound a valuable tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
Future Directions
There are several future directions for research on 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the role of this compound in the regulation of gene expression in cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer detection warrants further investigation. Overall, the unique structure and potential applications of this compound make it an exciting area of research in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 2-chloroacetyl chloride with N,N-dimethylpyrrole-2-carboxamide in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, this compound has been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
115027-25-3 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)7-3-6(5-11-7)8(13)4-10/h3,5,11H,4H2,1-2H3 |
InChI Key |
WSSZRRBRPFAACD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
synonyms |
1H-Pyrrole-2-carboxamide, 4-(chloroacetyl)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



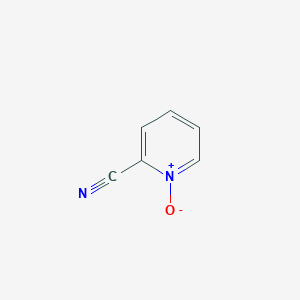

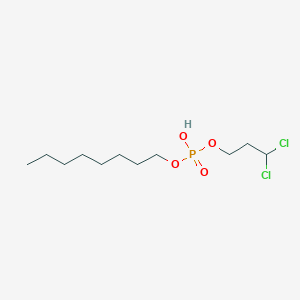
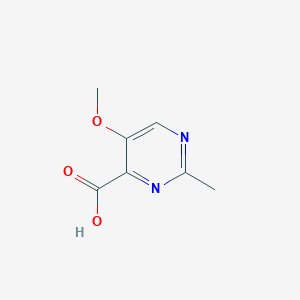
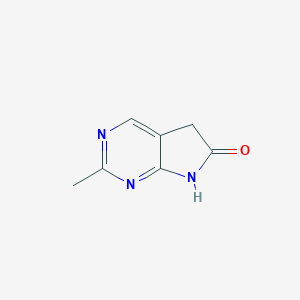

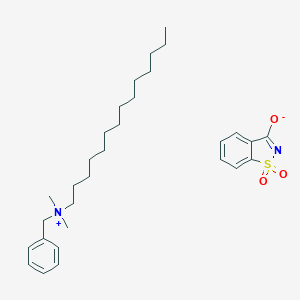


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
